Diphenylcarbonate
Overview
Description
Diphenyl carbonate (DPC) is a carbonate ester derived from phenol and carbon dioxide, where two phenol molecules are linked by a carbonate group. It is an important intermediate in the synthesis of polycarbonates, a class of polymers with a wide range of applications due to their transparency, toughness, and thermal stability. DPC is also used as a reagent in organic synthesis and as a phosgene substitute in certain reactions .
Synthesis Analysis
The synthesis of diphenyl carbonate can be achieved through the reaction of carbon monoxide, phenol, and oxygen using a palladium catalyst, along with tertiary amines and oxidation cocatalysts. This method allows for the production of DPC at room temperature and atmospheric pressure, with manganese salts being effective cocatalysts . Another approach involves the melt polycondensation of bisphenol A diacetates with alkylene- and arylenediphenyl dicarbonates, which are prepared from phenyl chloroformate and dihydroxy compounds .
Molecular Structure Analysis
The molecular structure of diphenyl carbonate has been determined through X-ray crystallography. The compound crystallizes in an orthorhombic space group, with the two O-C carbonyl bond lengths being 1.345 (2) and 1.337 (2) Å. This structure is the simplest in the aromatic polycarbonate family, which is significant for understanding the properties and reactivity of polycarbonates .
Chemical Reactions Analysis
Diphenyl carbonate is involved in various chemical reactions, particularly in the synthesis of polycarbonates. It reacts with monomers to form polycarbonates through transesterification and polycondensation reactions. The presence of a carbonyl group in the infrared spectrum confirms the formation of polycarbonates . Additionally, diphenyl phosphate, a related compound, can catalyze the ring-opening polymerization of cyclic carbonates to produce polycarbonates with narrow polydispersity indices .
Physical and Chemical Properties Analysis
Polycarbonates synthesized from diphenyl carbonate exhibit good thermal stability, with glass transition temperatures ranging from 13 to 108 °C. The polymers are characterized by inherent viscosity, FTIR, 1H-NMR, and 13C-NMR spectroscopy. They also demonstrate high resistance to organic solvents, such as tetrahydrofuran, and have relatively large molar masses with low dispersity . The thermal and spectroscopic analyses of these polymers are crucial for determining their suitability for various applications.
Scientific Research Applications
Synthesis of Polycarbonate
- Scientific Field : Industrial Catalysis
- Application Summary : Diphenyl carbonate is one of the raw materials used for the synthesis of polycarbonate . Its production by transesterification is considered to be one of the typical examples of a green and sustainable process for chemicals .
- Methods of Application : The production of diphenyl carbonate involves the transesterification reaction of dimethyl carbonate and phenol . Researchers have been committed to improving its catalytic activity and selectivity and, correspondingly, the reaction engineering process .
- Results or Outcomes : Despite thermodynamic limitations, low activity, low selectivity, and limited stability, the improvement of the catalyst is still ongoing .
Preparation of PbZr Nanocomposite Catalysts
- Scientific Field : Catalysis Letters
- Application Summary : Diphenyl carbonate is a versatile chemical intermediate and key building block for the synthesis of polycarbonates . A facile route to prepare PbZr nanocomposites was developed to investigate the effect on the catalytic activity of the solid acid catalysts .
- Methods of Application : Different precipitants were used to prepare PbZr nanocomposites . The structure–performance relationship of the nanocomposites, dispersion of active components and structure stability, and the catalytic performance were thoroughly analyzed .
- Results or Outcomes : Among the catalysts, PbZr–NH 4 OH represented the best catalytic performance and superior stability .
Production of Various Carbonates
- Scientific Field : Green Energy & Environment
- Application Summary : Diphenyl carbonate is one of the versatile carbonates, and is often used for the production of polycarbonates . The catalytic synthesis of Diphenyl carbonate has become an important topic .
- Methods of Application : The development of a highly active metal-free catalyst is a great challenge .
- Results or Outcomes : The research is ongoing .
Non-Phosgene Process for Polycarbonate
- Scientific Field : Industrial Chemistry
- Application Summary : Diphenyl carbonate is a key building block for the synthesis of polycarbonates . Its green and clean production is of great importance to the non-phosgene process for polycarbonate .
- Methods of Application : The production of diphenyl carbonate by transesterification is its representative process route . This process is considered to be one of the typical examples of a green and sustainable process for chemicals .
- Results or Outcomes : Despite thermodynamic limitations, low activity, low selectivity, and limited stability, the improvement of the catalyst is still ongoing .
Transesterification Catalyst
- Scientific Field : Catalysis
- Application Summary : Diphenyl carbonate is used in the transesterification reaction of dimethyl carbonate and phenol . This reaction is a model reaction for catalyst research on catalytic reaction processes .
- Methods of Application : Researchers have been committed to improving the catalytic activity and selectivity of the transesterification catalyst for diphenyl carbonate .
- Results or Outcomes : The structure–activity relationship between catalytic active sites and catalytic performance in homogeneous and heterogeneous catalytic processes has been clarified .
Preparation of Solid Acid Catalysts
- Scientific Field : Catalysis Letters
- Application Summary : Diphenyl carbonate is used in the preparation of PbZr nanocomposite catalysts for the synthesis of polycarbonates .
- Methods of Application : A facile route to prepare PbZr nanocomposites was developed using different precipitants . The effect on the catalytic activity of the solid acid catalysts was investigated .
- Results or Outcomes : Among the catalysts, PbZr–NH 4 OH represented the best catalytic performance and superior stability .
Non-Phosgene Process for Polycarbonate
- Scientific Field : Industrial Chemistry
- Application Summary : Diphenyl carbonate is a key building block for the synthesis of polycarbonates . Its green and clean production is of great importance to the non-phosgene process for polycarbonate .
- Methods of Application : The production of diphenyl carbonate by transesterification is its representative process route . This process is considered to be one of the typical examples of a green and sustainable process for chemicals .
- Results or Outcomes : Despite thermodynamic limitations, low activity, low selectivity, and limited stability, the improvement of the catalyst is still ongoing .
Transesterification Catalyst
- Scientific Field : Catalysis
- Application Summary : Diphenyl carbonate is used in the transesterification reaction of dimethyl carbonate and phenol . This reaction is a model reaction for catalyst research on catalytic reaction processes .
- Methods of Application : Researchers have been committed to improving the catalytic activity and selectivity of the transesterification catalyst for diphenyl carbonate .
- Results or Outcomes : The structure–activity relationship between catalytic active sites and catalytic performance in homogeneous and heterogeneous catalytic processes has been clarified .
Preparation of Solid Acid Catalysts
- Scientific Field : Catalysis Letters
- Application Summary : Diphenyl carbonate is used in the preparation of PbZr nanocomposite catalysts for the synthesis of polycarbonates .
- Methods of Application : A facile route to prepare PbZr nanocomposites was developed using different precipitants . The effect on the catalytic activity of the solid acid catalysts was investigated .
- Results or Outcomes : Among the catalysts, PbZr–NH 4 OH represented the best catalytic performance and superior stability .
Safety And Hazards
Future Directions
properties
IUPAC Name |
diphenyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROORDVPLFPIABK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020540 | |
Record name | Diphenylcarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White powder; [MSDSonline] | |
Record name | Diphenyl carbonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4999 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
302-306 °C | |
Record name | DIPHENYL CARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insol in water; sol in hot alc, benzene, ether, glacial acetic acid, SOL IN ACETONE, CARBON TETRACHLORIDE, OTHER ORG SOLVENTS | |
Record name | DIPHENYL CARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1215 @ 87 °C/4 °C | |
Record name | DIPHENYL CARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0001 [mmHg] | |
Record name | Diphenyl carbonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4999 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diphenyl carbonate | |
Color/Form |
Lustrous needles, WHITE, CRYSTALLINE SOLID | |
CAS RN |
102-09-0 | |
Record name | Diphenyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diphenyl carbonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102090 | |
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Record name | DIPHENYL CARBONATE | |
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Record name | Carbonic acid, diphenyl ester | |
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Record name | Diphenylcarbonate | |
Source | EPA DSSTox | |
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Record name | Diphenyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.733 | |
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Record name | DIPHENYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWV401IDYN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DIPHENYL CARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
80-81 °C | |
Record name | DIPHENYL CARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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